Cas no 937236-73-2 (ethyl 2-(2-chloro-4-pyridyl)acetate)

ethyl 2-(2-chloro-4-pyridyl)acetate structure
937236-73-2 structure
Product Name:ethyl 2-(2-chloro-4-pyridyl)acetate
Numero CAS:937236-73-2
MF:C9H10ClNO2
MW:199.634201526642
CID:2126047
PubChem ID:57709236
Update Time:2024-10-26

ethyl 2-(2-chloro-4-pyridyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl 2-(2-chloropyridin-4-yl)acetate
    • MFDZGDBPQSJAIC-UHFFFAOYSA-N
    • NE34562
    • 4-Pyridineacetic acid, 2-chloro-, ethyl ester
    • (2-chloro-pyridin-4-yl)-acetic acid ethyl ester
    • Ethyl 2-chloro-4-pyridineacetate (ACI)
    • (2-Chloropyridin-4-yl)acetic acid ethyl ester
    • ethyl 2-(2-chloro-4-pyridyl)acetate
    • AKOS026729461
    • E81939
    • DB-334041
    • AS-83923
    • EN300-125107
    • SCHEMBL191331
    • CS-0148583
    • ethyl2-(2-chloropyridin-4-yl)acetate
    • 937236-73-2
    • Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
    • Chiave InChI: MFDZGDBPQSJAIC-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(C=CN=1)CC(=O)OCC

Proprietà calcolate

  • Massa esatta: 199.0400063g/mol
  • Massa monoisotopica: 199.0400063g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 39.2
  • XLogP3: 2

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 287.3±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 227.2±28.7 °C

ethyl 2-(2-chloro-4-pyridyl)acetate Informazioni sulla sicurezza

ethyl 2-(2-chloro-4-pyridyl)acetate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B126533-10mg
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2
10mg
$ 50.00 2022-06-07
TRC
B126533-50mg
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2
50mg
$ 185.00 2022-06-07
TRC
B126533-100mg
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2
100mg
$ 275.00 2022-06-07
eNovation Chemicals LLC
Y1261915-250mg
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 96%
250mg
$110 2024-06-06
eNovation Chemicals LLC
Y1261915-1g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 96%
1g
$175 2024-06-06
eNovation Chemicals LLC
Y1261915-5g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 96%
5g
$1620 2023-05-17
Enamine
EN300-125107-0.05g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.05g
$155.0 2023-06-08
Enamine
EN300-125107-0.1g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.1g
$232.0 2023-06-08
Enamine
EN300-125107-0.25g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.25g
$331.0 2023-06-08
Enamine
EN300-125107-0.5g
ethyl 2-(2-chloropyridin-4-yl)acetate
937236-73-2 95%
0.5g
$524.0 2023-06-08

ethyl 2-(2-chloro-4-pyridyl)acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Prepartion of cycloalka-fused pyrimidines as ferroportin inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of pyrazolylurea compounds as hemopoietic cell kinase (p59-HCK) inhibitors for treatment of influenza infection
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
Riferimento
Quinolone derivatives, especially oxopyridopirimidines, as fibroblast growth factor inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  rt → -78 °C; 15 min, -78 °C; 15 min, -78 °C
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Spiro imidazole derivatives as PPAR modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with PPAR activity.
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Beta-lactamase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Palladium diacetate Solvents: Ethanol ;  rt
Riferimento
Preparation of [1,3]thiazolo[5,4-b]pyridine-2-amine derivatives as VEGF receptor 2 kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Hexamethylphosphoramide ;  1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of heterocyclic compounds as glucokinase activators
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Prepartion of pyrimidines as ferroportin inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Pyrazolylurea derivatives as antiviral agents and their preparation and use in the treatment of viral infection
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Preparation of pyrazolyl ureas as p38 MAP kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Preparation of 18F-labeled coumarin derivatives useful as in vivo imaging agent for MAO-B
, World Intellectual Property Organization, , ,

ethyl 2-(2-chloro-4-pyridyl)acetate Raw materials

ethyl 2-(2-chloro-4-pyridyl)acetate Preparation Products

ethyl 2-(2-chloro-4-pyridyl)acetate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:937236-73-2)ethyl 2-(2-chloro-4-pyridyl)acetate
Numero d'ordine:A1094892
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:13
Prezzo ($):674.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937236-73-2)ethyl 2-(2-chloro-4-pyridyl)acetate
A1094892
Purezza:99%
Quantità:5g
Prezzo ($):674.0
Email